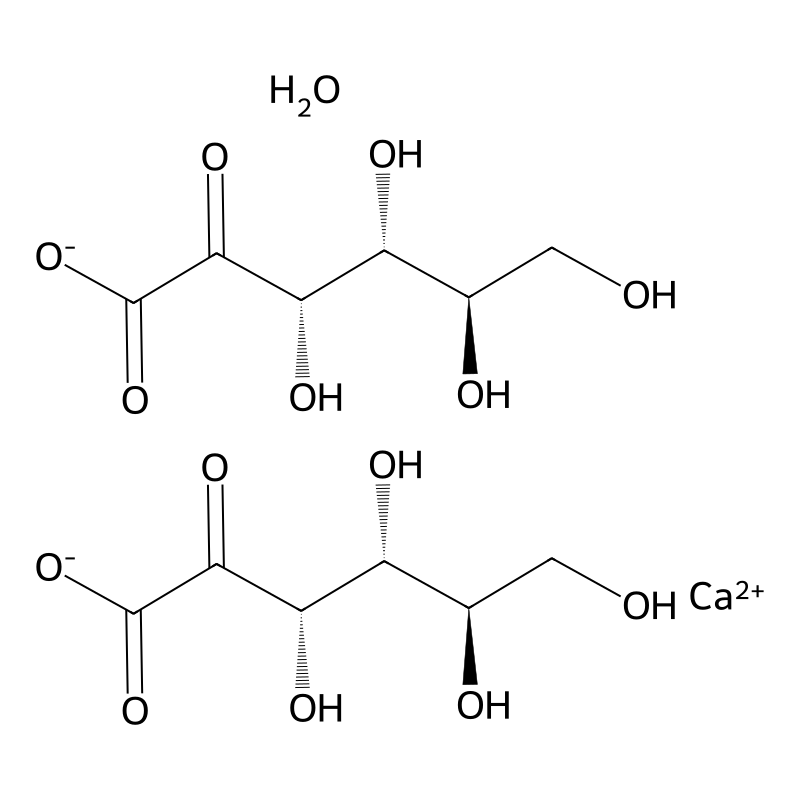

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cell Culture Studies

Calcium gluconate can be used as a supplement in cell culture media to maintain appropriate calcium ion (Ca²⁺) concentrations. Ca²⁺ plays a crucial role in various cellular processes, including cell signaling, adhesion, and proliferation []. Studies have shown that calcium gluconate can support the growth and differentiation of different cell types [].

Calcium Signaling Research

Due to its ability to provide a readily available source of calcium ions, calcium gluconate is a valuable tool for studying calcium signaling pathways in cells. Researchers can manipulate the extracellular calcium concentration using calcium gluconate to investigate its effects on various cellular responses [].

Bone Research

Calcium gluconate can be used in in vitro and in vivo models to study bone formation and mineralization. The calcium ions released from calcium gluconate can stimulate the activity of osteoblasts, the cells responsible for bone formation [].

Drug Delivery Systems

Calcium gluconate has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form hydrogels. These hydrogels can be loaded with therapeutic agents and injected into the body, where they slowly release the drugs in a controlled manner [].

Calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate; hydrate is a calcium salt derived from the hexanoic acid family, characterized by its unique chemical structure featuring multiple hydroxyl groups and a keto group. The molecular formula for this compound is C12H18CaO14, and it has a molecular weight of approximately 426.34 g/mol. This compound is notable for its potential applications in various fields, including medicine and biochemistry, due to its ability to release calcium ions in solution, which are essential for numerous physiological processes .

- There is no widely available information on a specific mechanism of action for this compound.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The keto group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Hydroxyl groups can engage in substitution reactions with reagents like acyl chlorides or alkyl halides.

The specific products formed depend on the conditions and reagents used during these reactions .

Research indicates that calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate exhibits several biological activities. As a source of calcium ions, it plays a crucial role in various biochemical pathways and physiological functions. Studies suggest that it may enhance bone health by contributing to calcium supplementation. Its hydroxyl and keto groups may also interact with enzymes and proteins, potentially influencing their activity .

The synthesis of calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate typically involves the neutralization of 3,4,5,6-tetrahydroxy-2-oxohexanoic acid with calcium hydroxide or calcium carbonate in an aqueous medium. This process allows for the formation of the calcium salt through controlled reaction conditions. In industrial settings, large-scale production may involve optimized neutralization reactions followed by purification steps such as recrystallization to ensure high yield and purity .

Calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate has diverse applications:

- Scientific Research: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

- Biology: Investigated for its potential biological activities related to calcium supplementation.

- Medicine: Explored for therapeutic applications in promoting bone health.

- Industry: Utilized in food additives and pharmaceuticals due to its properties as a calcium source .

The interaction studies of calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate focus on its ability to release calcium ions in solution. These ions are vital for various cellular processes such as muscle contraction and neurotransmitter release. Additionally, the compound's functional groups may interact with biological macromolecules like proteins and enzymes, potentially modulating their functions .

Several compounds share structural similarities with calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Calcium gluconate | C12H22CaO14 | A widely used calcium supplement with gluconic acid. |

| Calcium lactate | C6H10CaO6 | A calcium salt of lactic acid used in food products. |

| Calcium ascorbate | C12H14CaO10 | A calcium salt of ascorbic acid known for antioxidant properties. |

Uniqueness

Calcium; (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate is distinguished by its specific arrangement of multiple hydroxyl groups alongside a keto group. This unique structure imparts distinct chemical and biological properties that set it apart from other calcium salts and derivatives. Its potential applications in research and industry further highlight its significance .

Biotechnological fermentation represents the predominant industrial method for calcium gluconate monohydrate production, leveraging specific microorganisms to convert glucose into gluconic acid, which subsequently forms calcium salts in the presence of calcium carbonate [1] [2]. This approach offers significant advantages in terms of operating conditions, product purity, and environmental sustainability compared to chemical synthesis methods.

Microbial Systems for Glucose Oxidation

The primary microorganisms employed in calcium gluconate production utilize glucose oxidase enzymes to catalyze the specific oxidation of glucose to gluconic acid. Aspergillus niger stands as the most widely utilized fungal strain, demonstrating exceptional glucose oxidase production capabilities under optimized fermentation conditions [2] [3] [4]. Research findings indicate that Aspergillus niger NCIM 545 achieves maximum glucose oxidase production of 93.8 U/ml under optimized conditions, representing a substantial improvement over baseline production levels [4].

The enzymatic pathway involves the oxidation of beta-D-glucose by glucose oxidase using molecular oxygen as the electron acceptor, yielding D-glucono-1,5-lactone and hydrogen peroxide as primary products [5] [3]. The D-glucono-1,5-lactone subsequently hydrolyzes spontaneously to form gluconic acid, which immediately reacts with calcium carbonate present in the fermentation medium to precipitate as calcium gluconate [6].

Alternative microbial systems include Penicillium chrysogenum, which has demonstrated effective glucose utilization for calcium gluconate production through submerged fermentation. Studies reveal that waste mycelium from Penicillium chrysogenum can convert 90-95% of reducing sugars from 15% glucose medium to calcium gluconate within 72-96 hours at 24°C [7]. The reuse methodology for successive fermentation batches reduces the fermentation period to 72 hours or less due to enhanced glucose utilization efficiency [7].

Optimization of Fermentation Parameters

Systematic optimization of fermentation parameters significantly influences the productivity and efficiency of calcium gluconate production. The critical parameters requiring optimization include glucose concentration, pH, temperature, aeration rate, agitation speed, inoculum characteristics, and fermentation duration.

Temperature Optimization: Research demonstrates that temperature exerts profound effects on both microbial growth and enzymatic activity. Optimal calcium gluconate production occurs at 30±1°C, where maximum production rates of 5.35 g/L/h are achieved [2]. Temperatures below 25°C or above 35°C result in reduced productivity and extended fermentation periods. At 25±1°C, fermentation duration extends to 40 hours with production rates of 3.75 g/L/h, while 35±1°C conditions require 45 hours with reduced rates of 3.33 g/L/h [2].

pH Control and Buffering: The pH environment critically affects both fungal growth and enzymatic stability. Optimal calcium gluconate production occurs at pH 6.0±0.2, achieving production rates of 7.50 g/L/h with fermentation completion in 20 hours [2]. pH values below 5.0 or above 7.0 significantly reduce production efficiency, with pH 5.0±0.2 yielding 4.16 g/L/h over 36 hours and pH 7.0±0.2 producing only 1.56 g/L/h over 96 hours [2].

Glucose Concentration Effects: Substrate concentration optimization balances productivity with substrate inhibition effects. Maximum production rates occur at 15% glucose concentration, yielding 6.25 g/L/h over 24 hours [2]. Lower concentrations of 5% and 10% glucose result in reduced production rates of 2.77 g/L/h and 5.00 g/L/h, respectively. Concentrations exceeding 15% glucose may result in substrate inhibition and downstream processing complications [2].

Aeration and Agitation Requirements: Adequate oxygen supply proves essential for glucose oxidase activity and optimal fermentation performance. The optimal aeration rate of 1.0 volume per volume per minute (vvm) combined with agitation at 200 revolutions per minute achieves maximum production efficiency [2]. Insufficient aeration limits enzymatic oxidation rates, while excessive aeration may cause foam formation and cell stress.

Scale-up Considerations and Industrial Implementation

The transition from laboratory-scale to industrial production requires careful consideration of mass transfer limitations, heat removal, and process control systems. Scale-up studies conducted in 150-liter fermenters demonstrate successful reproducibility of optimized parameters with total colony counts reaching 5.50 × 10^9 CFU/mL [8].

Industrial-scale fermentation systems typically employ fed-batch or continuous processing modes to maintain optimal glucose concentrations while preventing substrate inhibition. The fed-batch approach allows controlled glucose addition throughout the fermentation cycle, maintaining concentrations within the optimal range while maximizing overall productivity [2] [9].

Continuous fermentation systems offer advantages in terms of steady-state operation and consistent product quality. Research on continuous calcium gluconate production using immobilized glucose oxidase demonstrates productivity levels of 26.3 kg/(m³-reactor·h) with gluconic acid yields of 84.6% and glucose conversion rates of 94% [10].

Catalytic Oxidation Pathways for Glucose Conversion

Catalytic oxidation methodologies provide alternative approaches to glucose conversion, employing various catalyst systems to achieve selective oxidation to gluconic acid derivatives. These approaches offer potential advantages in terms of reaction control, product selectivity, and process intensification compared to biological systems.

Electrochemical Oxidation Systems

Electrochemical oxidation represents a well-established method for glucose conversion to gluconic acid, offering precise control over reaction conditions and high conversion efficiencies. The electrolytic process involves the oxidation of glucose in the presence of bromide catalysts, with calcium carbonate addition facilitating immediate precipitation of calcium gluconate products [11] [12].

The electrolytic mechanism proceeds through bromide oxidation to bromine at the anode, followed by glucose oxidation and calcium gluconate formation. Research demonstrates that maximum gluconic acid yields of approximately 85% can be achieved under optimized electrolytic conditions [11]. The process benefits from continuous calcium gluconate crystallization, which drives the reaction equilibrium toward product formation while facilitating product recovery.

Industrial-scale electrolytic systems employ external loop configurations with controlled temperature, pH, and current density parameters. The process operates efficiently at temperatures between 30-40°C with current densities optimized for maximum energy efficiency. Raw material consumption includes glucose, calcium carbonate, and bromide catalyst, with estimated production costs of approximately $6 per 100 pounds of calcium gluconate [11].

Advanced electrochemical systems utilize nickel-iron oxide and nitride catalysts to achieve enhanced glucose oxidation efficiency. Research demonstrates that nanostructured nickel-iron catalysts can deliver current densities of 100 mA cm⁻² at 1.39 V, with faradaic efficiencies of 87% and glucaric acid yields of 83% [13]. These systems operate through a guluronic acid pathway, as evidenced by in-situ infrared spectroscopy analysis [13].

Heterogeneous Catalytic Systems

Heterogeneous catalytic approaches employ solid-phase catalysts to facilitate glucose oxidation under mild reaction conditions. These systems typically utilize precious metal catalysts such as platinum, palladium, and gold supported on various carrier materials [14] [15].

Platinum-based catalysts demonstrate exceptional activity for glucose oxidation to gluconic acid, with reaction pathways proceeding through multiple intermediate species. Research utilizing quantitative heteronuclear multiple bond correlation nuclear magnetic resonance spectroscopy reveals complex product distributions including gluconic acid, glucono-1,4-lactone, guluronic acid, and gulurono-6,3-lactone [15]. The reaction network involves initial glucose oxidation to gluconic acid, followed by competing pathways leading to various lactone formations and further oxidation products [15].

Gold-supported catalysts offer alternative approaches with different selectivity profiles and reaction characteristics. Studies demonstrate that gold and gold-bismuth nanoparticles supported on activated carbon achieve significant activity for glucose oxidation, with optimal glucaric acid yields of 31% accompanied by 18% residual gluconic acid [15]. The reaction selectivity depends critically on particle size, with smaller average particle diameters showing enhanced consecutive oxidative degradation of intermediately formed gluconic acid [15].

Photocatalytic systems represent emerging approaches utilizing titanium dioxide-based composite catalysts modified with phosphotungstic acid and cobalt porphyrazine derivatives. Research demonstrates that TiO₂/HPW/CoPz composite photocatalysts achieve total selectivity of 80.4% for gluconic and glucaric acids with 22.2% glucose conversion under simulated sunlight irradiation [14]. The synergistic effect between components enhances photocatalytic performance, with phosphotungstic acid reducing adsorption capacity of products and cobalt porphyrazine improving charge separation efficiency [14].

Alternative Oxidation Methods

Chemical oxidation approaches utilize various oxidizing agents and reaction conditions to achieve glucose conversion. Iron(III) chloride solutions provide effective oxidation capabilities under relatively mild conditions, achieving maximum gluconic acid yields of 52.3% in 40% FeCl₃ solutions at 110°C over 4 hours [16]. The reaction produces formic and acetic acids as main coproducts with yields of 10-20% [16].

High-frequency ultrasound irradiation offers catalyst-free oxidation pathways through radical species generation in aqueous solutions. Research demonstrates that 550 kHz ultrasound irradiation induces glucose oxidation to glucuronic acid in excellent yields without catalyst assistance [17]. The process relies on in-situ radical species production, with dissolved gases playing important roles in governing radical nature and selectivity [17].

Cold atmospheric plasma systems provide novel approaches to glucose oxidation through reactive species generation. Studies utilizing argon-based dielectric barrier discharge plasma jets demonstrate glucose oxidation to various products including aldonic acids, aldaric acids, and lactone derivatives [18]. The oxidation pathway depends on gas phase composition, with oxygen-derived hydroxyl radicals and atomic oxygen responsible for the glucose oxidation cascade [18].

Crystallization Optimization Strategies

Crystallization optimization represents a critical aspect of calcium gluconate monohydrate production, determining final product quality, particle size distribution, purity, and recovery efficiency. Effective crystallization strategies integrate thermodynamic principles, kinetic considerations, and process engineering approaches to achieve optimal crystal properties.

Thermodynamic and Kinetic Fundamentals

The crystallization of calcium gluconate monohydrate involves complex thermodynamic and kinetic relationships governing nucleation, crystal growth, and final crystal characteristics. Solubility behavior exhibits strong temperature dependence, making cooling crystallization processes particularly effective for calcium gluconate recovery [19].

Crystal structure analysis reveals that calcium gluconate monohydrate comprises coordination polymers with unusually high calcium coordination numbers of nine [20]. Adjacent metal centers link through three μ-oxo bridges with metal-metal separations of 3.7312(2) Å [20]. This structural complexity influences crystallization kinetics and requires careful control of supersaturation levels to achieve optimal crystal formation.

Nucleation kinetics follow classical nucleation theory principles, with nucleation rates dependent on supersaturation levels and solution conditions. Research demonstrates that calcium gluconate crystallization proceeds under surface reaction control with minimal secondary nucleation when appropriate seed crystals are employed [21]. The crystal growth rate exhibits third-order dependence on calcium gluconate supersaturation (order = 3.2), indicating strong sensitivity to concentration driving forces [21].

Temperature effects on crystallization kinetics show complex relationships between nucleation rate, crystal growth rate, and final crystal size. Studies of calcium carbonate systems demonstrate that final crystal size initially increases with temperature up to approximately 50°C, then decreases with further temperature increases [22]. Crystal morphology transitions from rhombohedral calcite forms at temperatures below 60°C to prismatic and needle-shaped aragonite forms at higher temperatures [22].

Process Design and Operation Strategies

Integrated bioreaction-crystallization processes offer significant advantages for continuous calcium gluconate production by combining biochemical conversion with simultaneous product recovery. These systems match crystallization rates to optimal production rates in bioreactors, with bioreaction typically serving as the rate-controlling process [23].

Optimal crystallization operations require careful control of seeding parameters, including seed size, seed loading, and seeding temperature. Research demonstrates that seeding at appropriate supersaturation levels prevents excessive secondary nucleation while providing sufficient surface area for controlled supersaturation consumption [24] [25]. Seeding temperatures (supersaturation levels) critically influence final crystal size distribution, with higher supersaturation levels resulting in increased nucleation and finer crystal products [24].

Cooling crystallization processes utilize temperature gradients to generate supersaturation and drive crystal formation. The optimal approach involves controlled cooling rates that balance nucleation and growth processes to achieve desired crystal size distributions. Rapid cooling rates promote nucleation and fine crystal formation, while slower cooling rates favor crystal growth and larger particle sizes [19].

Antisolvent crystallization represents an alternative approach utilizing solvent composition changes to reduce solubility and generate supersaturation. Combined cooling and antisolvent crystallization systems offer enhanced control over crystallization behavior, enabling optimization of both productivity and product properties [26].

Advanced Crystallization Technologies

Continuous cooling rapid crystallization methods provide efficient approaches for large-scale calcium gluconate production. Patent literature describes processes utilizing glucose concentrations of 7500-12000 kg with systematic cooling and crystallization control [27]. These methods employ multi-stage cooling with controlled crystal nucleation and growth phases to achieve optimal product characteristics.

Integrated crystallization systems combine multiple unit operations to achieve enhanced control over crystal properties. Research demonstrates successful integration of crystallization with wet milling and annealing operations to control crystal size distribution and morphology [26]. The combined approach utilizes recirculation through wet mills during antisolvent addition, followed by annealing at elevated temperatures to dissolve fine particles and promote growth of larger crystals [26].

Slurry crystallization processes address specific requirements for calcium lactate and related organic salt systems, providing insights applicable to calcium gluconate crystallization. These processes utilize controlled seeding and solid-liquid ratio management to prevent reactor caking and ensure consistent product quality [19]. Full factorial experimental designs enable optimization of multiple process variables and their interactions [19].

pH optimization strategies recognize the critical influence of solution pH on crystallization behavior. Research demonstrates that pH shifts toward more basic conditions increase protein solubility while accelerating nucleation onset [28] [29]. For calcium gluconate systems, pH control affects both calcium ion availability and gluconate ion speciation, influencing crystallization kinetics and product purity [28].

Temperature control systems maintain precise thermal conditions throughout crystallization processes. Advanced control strategies utilize cascade temperature control with multiple heating and cooling zones to achieve optimal thermal profiles [30]. These systems account for heat of crystallization effects and maintain uniform temperature distributions to ensure consistent crystal formation [30].

The solubility characteristics of calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate demonstrate pronounced selectivity favoring aqueous over organic environments. In aqueous media, the compound exhibits moderate to good solubility, with temperature-dependent variations that reflect the dynamic equilibrium between the hydrated and anhydrous forms [6] [2].

At ambient temperature (20°C), the compound dissolves readily in water, achieving concentrations of 30-35 g/L [6] [2]. This solubility increases substantially with temperature elevation, as evidenced by the enhanced dissolution in hot water where the compound becomes freely soluble in approximately 5 parts of boiling water [7] [2]. The improved thermal solubility indicates favorable enthalpic contributions to the dissolution process, likely arising from increased molecular mobility and weakening of intermolecular hydrogen bonding networks [2].

| Solvent | Solubility | Specific Value | Source |

|---|---|---|---|

| Water (20°C) | 30-35 g/L | 30000-35000 mg/L | [6] [2] |

| Water (25°C) | 3.5 g/100 mL | 35 g/L | [8] [2] |

| Water (hot) | Freely soluble (5 parts) | ~200 g/L | [7] [2] |

| Methanol | Slightly soluble | <1 mg/mL | [3] [9] |

| Ethanol | Insoluble | <1 mg/mL | [9] |

| Organic solvents (general) | Insoluble | Negligible | [8] [10] |

| DMSO | Insoluble | <1 mg/mL | [9] |

| Diethyl ether | Insoluble | Negligible | [8] |

The remarkably low partition coefficient (LogP = -9.30) confirms the compound's highly hydrophilic nature, indicating minimal affinity for lipophilic environments [1]. This extreme polarity stems from the multiple hydroxyl groups and the ionic calcium-carboxylate interactions, which create an extensive hydrogen bonding network with water molecules [1]. Consequently, the compound demonstrates negligible solubility in conventional organic solvents including ethanol, diethyl ether, and dimethyl sulfoxide [8] [10] [9].

The polar surface area of 285.47 Ų further substantiates the compound's preference for aqueous media [1]. This extensive polar surface facilitates strong interactions with water molecules while simultaneously hindering penetration across lipid membranes, as reflected in the compound's limited bioavailability through non-aqueous routes [1] [6].

Thermal Stability and Decomposition Pathways

The thermal decomposition of calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate follows a complex multi-stage pathway characterized by distinct temperature-dependent transformations. Comprehensive thermogravimetric analysis reveals sequential mass loss events corresponding to specific molecular degradation processes [11] [12].

Initial thermal events occur between 100-120°C, involving the loss of loosely bound water molecules, resulting in 4-6% mass reduction [11] [12]. This dehydration process reflects the disruption of hydrogen bonding networks within the crystalline lattice without compromising the fundamental molecular structure [12]. The relatively low temperature required for this initial water loss indicates weak coordination of the hydration water compared to the structural water molecules [11].

| Temperature Range (°C) | Process | Products | Mass Loss (%) | Source |

|---|---|---|---|---|

| 100-120 | Initial water loss | Dehydrated compound | 4-6 | [11] [12] |

| 120-200 | Dehydration of bound water | Anhydrous compound | 8-12 | [11] [12] |

| 200-250 | Hydroxyl group dehydration | Carbonaceous residue | 15-25 | [11] [12] |

| 250-300 | Carbon formation begins | Amorphous carbon | 30-40 | [11] [12] |

| 300-550 | Carbon structure formation | Structured carbon foam | 60-70 | [11] [12] |

| 550-650 | Calcium carbonate formation | CaCO₃ + carbon | 75-85 | [11] [12] |

| 650-800 | CaCO₃ decomposition | CaO + CO₂ | 87-90 | [11] [12] |

| 800-1000 | CaO formation | CaO (final residue) | 87.5 (final) | [11] [12] |

Between 120-200°C, further dehydration occurs with the elimination of more tightly bound water molecules, contributing an additional 8-12% mass loss [11] [12]. This stage represents the formation of the anhydrous compound while maintaining the essential calcium-gluconate coordination structure [12]. The progressive nature of water loss suggests multiple water binding environments within the crystalline matrix [11].

The most significant thermal transformations commence at 200-250°C with the onset of hydroxyl group dehydration [11] [12]. This process initiates the formation of carbonaceous residues through condensation reactions between adjacent hydroxyl groups, resulting in 15-25% mass reduction [11] [12]. Infrared spectroscopy during this temperature range reveals the progressive disappearance of hydroxyl stretching vibrations and the emergence of carbon-carbon double bond formations [11].

At temperatures exceeding 250°C, extensive carbon framework formation begins, characterized by the development of amorphous carbon structures [11] [12]. This transformation involves complex rearrangement reactions that produce a cohesive carbonaceous matrix while liberating water vapor and carbon dioxide [12]. The resulting material exhibits unique foaming characteristics, with volume expansions reaching up to 200 times the original volume [12].

The temperature range of 300-550°C witnesses the formation of structured carbon foam with distinctive cellular morphology [11] [12]. This intumescent behavior results from the rapid generation of gaseous products within the developing carbon matrix, creating a low-density foam structure with densities as low as 2.5 kg/m³ [11]. The foam initially appears black but transitions through various color changes as thermal treatment continues [11].

At elevated temperatures (550-650°C), calcium carbonate formation becomes prominent as the organic carbon undergoes oxidative degradation in the presence of air [11] [12]. This transformation represents the mineralization of the calcium component, producing crystalline calcium carbonate while consuming the remaining organic carbon [11]. The process continues until 75-85% of the original mass is lost [12].

The final decomposition stages (650-1000°C) involve the thermal decomposition of calcium carbonate itself, yielding calcium oxide and carbon dioxide [11] [12]. This endothermic process completes the thermal degradation sequence, leaving a final residue of 12.5% corresponding to calcium oxide formation [11] [12]. The white, thermally stable calcium oxide residue represents the ultimate inorganic product of the complete thermal decomposition process [11].

pH-Dependent Speciation in Solution

The aqueous chemistry of calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate exhibits pronounced pH dependence, with distinct speciation patterns governing solution behavior across different pH regimes. Nuclear magnetic resonance spectroscopy and potentiometric titration studies reveal complex equilibria involving multiple calcium-gluconate species [13] [14].

In strongly acidic conditions (pH 2.0-3.5), the dominant solution species comprise free calcium ions and protonated gluconate forms (Ca²⁺ + H₂Gluc⁻) [13] [14]. Under these conditions, the gluconate ligand exhibits reduced complexation affinity due to carboxylate protonation, resulting in high calcium ion activity and enhanced overall solubility [13]. The formation constant for the protonated species reaches 2.8±0.2, indicating moderate stability of the acid-base equilibrium [14].

| pH Range | Dominant Species | Stability | Formation Constant (log K) | Solution Characteristics | Source |

|---|---|---|---|---|---|

| 2.0-3.5 | Ca²⁺ + H₂Gluc⁻ | Low | 2.8±0.2 | Acidic, high solubility | [13] [14] |

| 3.5-6.0 | Ca²⁺ + HGluc⁻ | Moderate | 3.2±0.1 | Slightly acidic, optimal solubility | [13] [14] |

| 6.0-8.0 | CaGluc⁺ + Ca(Gluc)₂ | High | 1.8±0.1 | Neutral, most stable complexes | [13] [14] |

| 8.0-11.0 | Ca(Gluc)₂ + Ca(OH)Gluc | Moderate | 1.2±0.2 | Basic, decreased solubility | [13] [14] |

| 11.0-13.0 | Ca(OH)₂ + Gluc²⁻ | Low | 0.5±0.3 | Strongly basic, precipitation | [13] [14] |

The transition region (pH 3.5-6.0) represents optimal conditions for complex formation, where partially deprotonated gluconate species (Ca²⁺ + HGluc⁻) predominate [13] [14]. This pH range exhibits the highest formation constant (3.2±0.1) and corresponds to maximum solubility enhancement [14]. The slightly acidic environment provides ideal conditions for calcium-gluconate coordination while maintaining sufficient protonation to prevent precipitation [13].

Within the physiologically relevant neutral pH range (6.0-8.0), the most thermodynamically stable complexes form, primarily consisting of monovalent CaGluc⁺ and neutral Ca(Gluc)₂ species [13] [14]. These complexes demonstrate optimal stability with formation constants of 1.8±0.1, representing the most favorable conditions for calcium bioavailability [14]. The neutral environment facilitates maximum coordination efficiency while minimizing competing acid-base reactions [13].

In alkaline conditions (pH 8.0-11.0), mixed hydroxo-gluconate complexes emerge, including Ca(Gluc)₂ and Ca(OH)Gluc species [13] [14]. The increasing hydroxide concentration competes with gluconate for calcium coordination sites, resulting in decreased complex stability (log K = 1.2±0.2) and reduced overall solubility [14]. This pH range represents a transitional region where complex dissociation becomes increasingly favorable [13].

Under strongly basic conditions (pH 11.0-13.0), calcium hydroxide precipitation becomes thermodynamically favored, with free gluconate anions (Gluc²⁻) predominating in solution [13] [14]. The extremely low formation constant (0.5±0.3) reflects the destabilization of calcium-gluconate interactions in favor of hydroxide precipitation [14]. These conditions result in significant calcium loss from solution and potential formation of insoluble calcium hydroxide deposits [13].